

# A Technical Guide to the Thermodynamic Properties of Methylboronic Acid

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## Compound of Interest

Compound Name: Methylboronic Acid

Cat. No.: B051376

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## Introduction

**Methylboronic acid** ( $\text{CH}_3\text{B}(\text{OH})_2$ ) is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and its emerging role in the development of novel therapeutic agents underscore the importance of a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides a comprehensive overview of the thermodynamic properties of **methylboronic acid**, drawing from both computational and theoretical studies. While experimental data remains limited, this document summarizes the current state of knowledge, details relevant experimental methodologies, and presents key reaction pathways and workflows involving this compound.

## Core Thermodynamic Properties

The thermodynamic stability and reactivity of **methylboronic acid** are governed by its enthalpy, entropy, and Gibbs free energy of formation. To date, the most comprehensive data on these properties are derived from computational chemistry studies. High-level ab initio calculations provide valuable estimates where experimental data is lacking.

## Data Presentation

The following tables summarize the available computational data for the thermodynamic properties of **methylboronic acid** and its related dehydration reaction to form trimethylboroxine (  $(\text{CH}_3)_3\text{B}_3\text{O}_3$  ).

Table 1: Calculated Thermodynamic Properties of **Methylboronic Acid** ( $\text{CH}_3\text{B}(\text{OH})_2$ )

Thermodynamic Property	Value	Method	Reference
Standard Enthalpy of Formation ( $\Delta H_f^\circ(298 \text{ K})$ )	Data not explicitly found in searches	G2, G3, G4 Levels of Theory	[2]
Gibbs Free Energy of Formation ( $\Delta G_f^\circ(298 \text{ K})$ )	Data not explicitly found in searches	-	
Standard Entropy ( $S^\circ(298 \text{ K})$ )	Data not explicitly found in searches	-	
Heat Capacity ( $C_p$ )	Data not explicitly found in searches	-	

Note: While specific values for **methylboronic acid** were not located, a comprehensive study on various boronic acids ( $\text{R-B}(\text{OH})_2$ ) using G2, G3, and G4 levels of theory has been conducted, suggesting a methodology for obtaining these values.[2]

Table 2: Calculated Thermodynamics of **Methylboronic Acid** Dehydration

Reaction:  $3 \text{CH}_3\text{B}(\text{OH})_2 (\text{g}) \rightarrow (\text{CH}_3)_3\text{B}_3\text{O}_3 (\text{g}) + 3 \text{H}_2\text{O} (\text{g})$

Thermodynamic Parameter	Value (kcal/mol)	Computational Level	Reference
$\Delta E$	+10.2	MP2/aug-cc-pVTZ	[3]
$\Delta H_{298^\circ}$	+6.7	MP2/aug-cc-pVTZ//MP2/aug-cc-pVDZ	[3]

These computational results indicate that the gas-phase dehydration of **methylboronic acid** to its corresponding boroxine is an endothermic process.

## Experimental Protocols for Thermodynamic Characterization

While specific experimental studies on the thermodynamics of **methylboronic acid** are not readily available in the reviewed literature, established protocols for organic compounds can be applied.

### Combustion Calorimetry for Enthalpy of Formation

This technique is a primary method for determining the standard enthalpy of formation ( $\Delta H_f^\circ$ ) of combustible organic compounds.

Methodology:

- A precisely weighed sample of **methylboronic acid** is placed in a crucible within a high-pressure vessel (bomb).
- The bomb is filled with pure oxygen under high pressure (typically 30 atm).
- The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
- The sample is ignited electrically, and the complete combustion is monitored by the temperature rise of the surrounding water.
- The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- The standard enthalpy of combustion ( $\Delta H_c^\circ$ ) is calculated from the observed temperature change and the heat capacity of the calorimeter.
- The standard enthalpy of formation is then derived using Hess's Law, from the balanced chemical equation for the combustion of **methylboronic acid**.

## Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

- A small, accurately weighed sample of **methylboronic acid** is hermetically sealed in a sample pan. An empty pan is used as a reference.
- The sample and reference pans are placed in the DSC cell and heated or cooled at a controlled rate.
- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- This differential heat flow is recorded as a function of temperature.
- The heat capacity ( $C_p$ ) of the sample can be determined by comparing the heat flow to that of a known standard, such as sapphire.
- Phase transitions, such as melting, will appear as endothermic peaks on the DSC thermogram, from which the enthalpy of fusion ( $\Delta H_{fus}$ ) can be calculated by integrating the peak area. The melting point is determined from the onset of the melting peak.

## Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

Vapor pressure data as a function of temperature can be used to determine the enthalpy of sublimation (for solid to gas transition) or vaporization (for liquid to gas transition) via the Clausius-Clapeyron equation.

Methodology (Knudsen Effusion Method):

- A sample of **methylboronic acid** is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

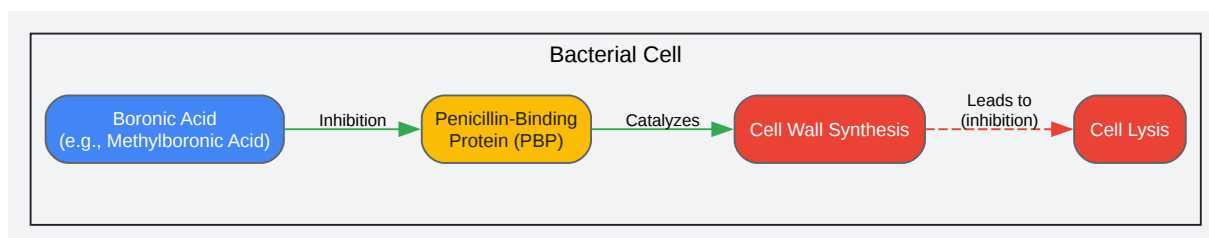
- The cell is placed in a high-vacuum system.
- The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a constant temperature.
- The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.
- The experiment is repeated at several different temperatures.
- The enthalpy of sublimation or vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature ( $\ln(P)$  vs.  $1/T$ ).

## Signaling Pathways and Experimental Workflows

**Methylboronic acid** and its derivatives are implicated in important biological and synthetic pathways. The following diagrams, generated using Graphviz, illustrate these processes.

### Antimicrobial Mechanism of Boronic Acids

Boronic acids exhibit antimicrobial activity by inhibiting key bacterial enzymes, such as penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.

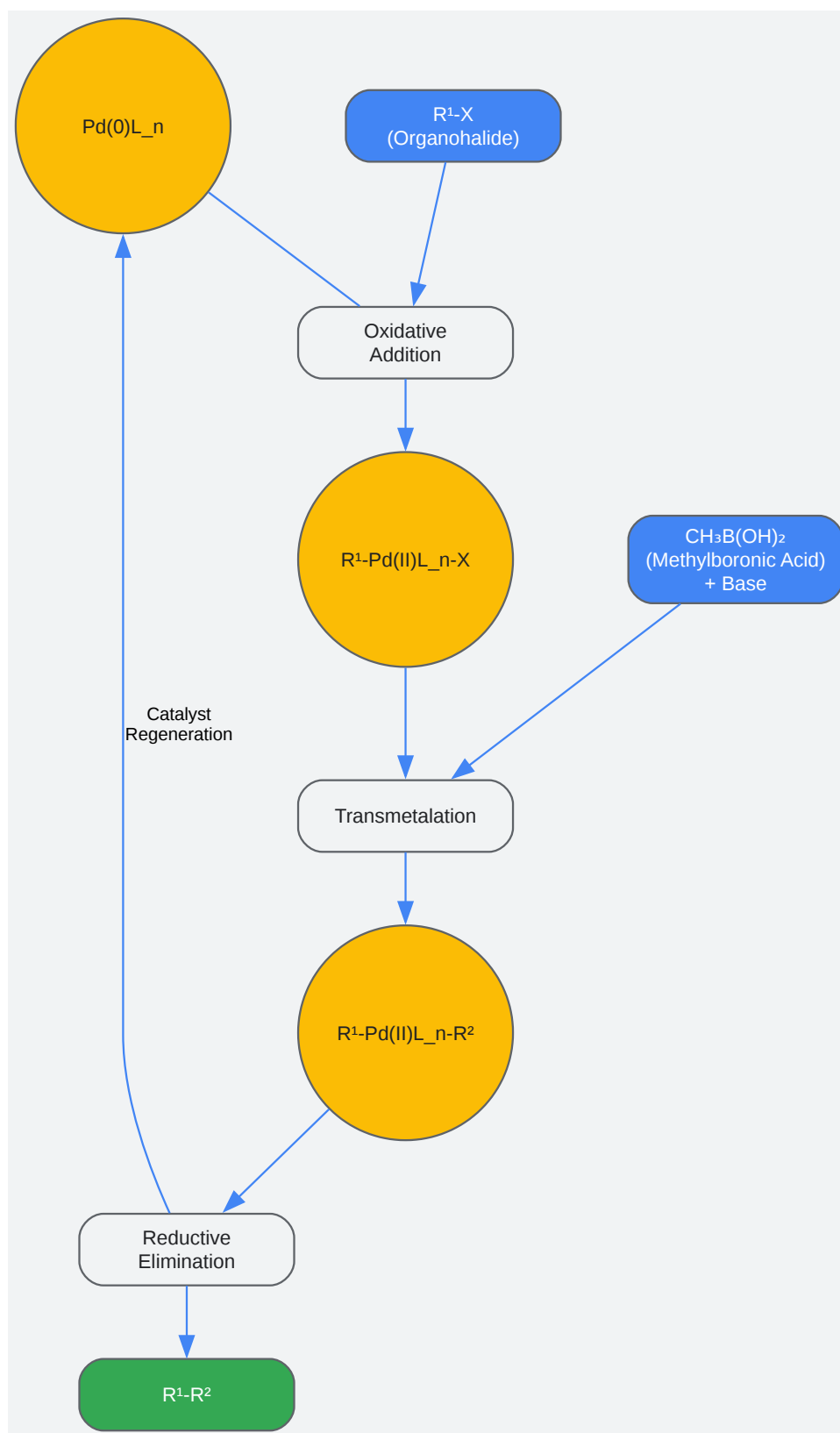


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Caption: Inhibition of Penicillin-Binding Protein by Boronic Acid.

### Suzuki-Miyaura Coupling Catalytic Cycle

**Methylboronic acid** is a common reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

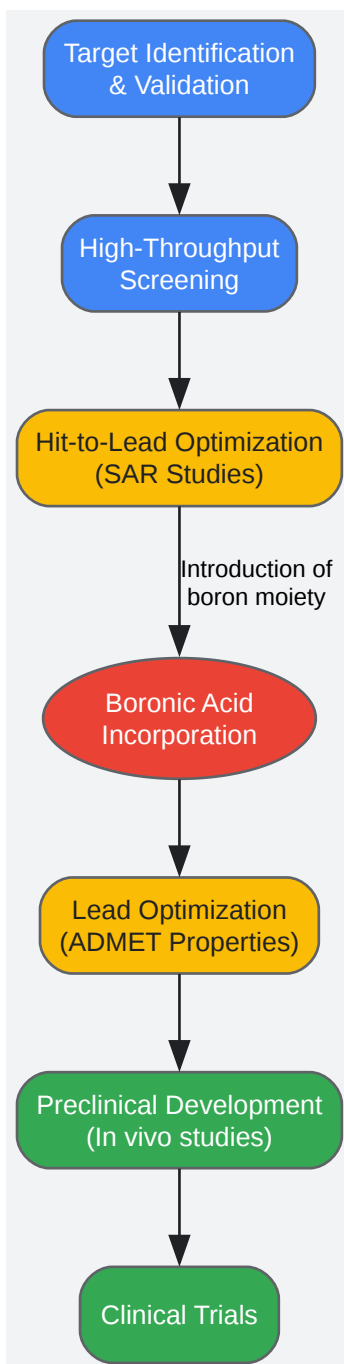


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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

## Drug Discovery and Development Workflow with Boronic Acids

The unique properties of boronic acids have led to their incorporation into drug discovery pipelines, from initial screening to clinical candidates.



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